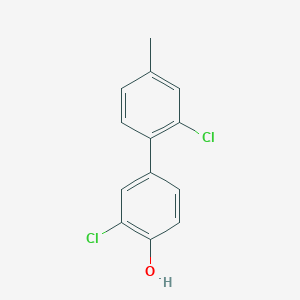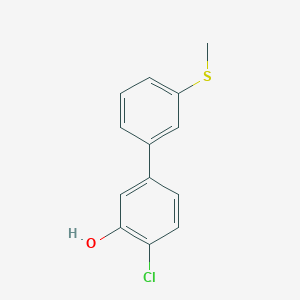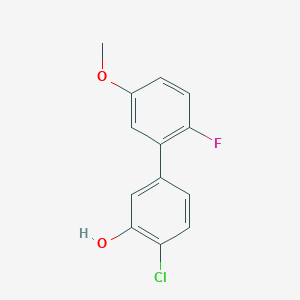
2-Chloro-4-(2-chloro-4-methylphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-(2-chloro-4-methylphenyl)phenol, 95% (2C4CM95) is an organic compound with a molecular formula of C9H8Cl2O. It is a white crystalline solid with a melting point of 152-154°C and a boiling point of 306-308°C. 2C4CM95 is an aryl halide, which is a type of halogenated aromatic compound. It is used in various synthetic processes, such as the synthesis of dyes, pharmaceuticals, and agrochemicals.
Aplicaciones Científicas De Investigación
2-Chloro-4-(2-chloro-4-methylphenyl)phenol, 95% has a wide range of applications in scientific research. It is used as a starting material for the synthesis of dyes, pharmaceuticals, and agrochemicals. It is also used in the synthesis of a variety of organic compounds, such as heterocycles, amines, and nitriles. In addition, it is used in the synthesis of polymers, such as polyurethanes and polyesters.
Mecanismo De Acción
2-Chloro-4-(2-chloro-4-methylphenyl)phenol, 95% is a halogenated aromatic compound and is used in various synthetic processes. The halogenation reaction involves the substitution of a hydrogen atom by a halogen atom. This reaction is catalyzed by a halogenating agent, such as a Lewis acid or a halide ion. The reaction is exothermic and proceeds via a radical mechanism.
Biochemical and Physiological Effects
2-Chloro-4-(2-chloro-4-methylphenyl)phenol, 95% is an aryl halide and is used in various synthetic processes. It is known to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. In addition, it has been shown to inhibit the enzyme 5-alpha-reductase, which is involved in the conversion of testosterone to dihydrotestosterone.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Chloro-4-(2-chloro-4-methylphenyl)phenol, 95% is an aryl halide and is used in various synthetic processes. The advantages of using 2-Chloro-4-(2-chloro-4-methylphenyl)phenol, 95% in laboratory experiments include its low cost and ease of synthesis. In addition, it has a wide range of applications in scientific research. The main limitation of using 2-Chloro-4-(2-chloro-4-methylphenyl)phenol, 95% in laboratory experiments is that it is a hazardous material and must be handled with care.
Direcciones Futuras
2-Chloro-4-(2-chloro-4-methylphenyl)phenol, 95% is an aryl halide and is used in various synthetic processes. The future directions for 2-Chloro-4-(2-chloro-4-methylphenyl)phenol, 95% include the development of new synthetic methods for its synthesis, the development of new applications for its use in scientific research, and the exploration of its biochemical and physiological effects. In addition, further research is needed to investigate the potential toxicity of 2-Chloro-4-(2-chloro-4-methylphenyl)phenol, 95% and to develop methods to mitigate its hazardous effects.
Métodos De Síntesis
2-Chloro-4-(2-chloro-4-methylphenyl)phenol, 95% is synthesized by the reaction of 2-chloro-4-methylphenol and chlorine. This reaction is carried out in a solvent such as dichloromethane or toluene. The reaction is carried out at a temperature of 80-90°C and a pressure of 1-2 bar. The reaction is complete after 24 hours.
Propiedades
IUPAC Name |
2-chloro-4-(2-chloro-4-methylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2O/c1-8-2-4-10(11(14)6-8)9-3-5-13(16)12(15)7-9/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWQLZGIBRYIZNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=C(C=C2)O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20685994 |
Source


|
| Record name | 2',3-Dichloro-4'-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(2-chloro-4-methylphenyl)phenol | |
CAS RN |
1262000-86-1 |
Source


|
| Record name | 2',3-Dichloro-4'-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














